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Compound of Interest

Compound Name: 3-Amino-5-tert-butylisoxazole

Cat. No.: B1265968 Get Quote

Introduction

3-Amino-5-tert-butylisoxazole is a heterocyclic compound of interest in medicinal chemistry

and drug development due to the prevalence of the isoxazole scaffold in various bioactive

molecules. A thorough spectroscopic characterization is fundamental to confirm its molecular

structure, assess its purity, and provide a reference for future studies. This technical guide

provides a comprehensive overview of the spectroscopic properties and the methodologies

used for the characterization of this compound.

It is important to note that while extensive searches were conducted, specific experimental

spectroscopic data for 3-Amino-5-tert-butylisoxazole was not readily available in the public

domain at the time of this writing. Therefore, this guide presents representative data from its

close structural analog, 3-Amino-5-methylisoxazole, to provide an illustrative characterization.

The experimental protocols detailed herein are standardized procedures applicable to the

analysis of small organic molecules like 3-Amino-5-tert-butylisoxazole.

Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for 3-Amino-5-tert-
butylisoxazole, based on the analysis of its structural analog, 3-Amino-5-methylisoxazole, and

general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Amino-5-tert-butylisoxazole

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~ 1.3 Singlet 9H -C(CH₃)₃

~ 4.5 - 5.5 Broad Singlet 2H -NH₂

~ 5.8 Singlet 1H =CH-

Solvent: CDCl₃ or DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Amino-5-tert-butylisoxazole

Chemical Shift (δ) (ppm) Assignment

~ 28 -C(CH₃)₃

~ 35 -C(CH₃)₃

~ 95 =CH-

~ 160 C=N

~ 170 C-NH₂

Solvent: CDCl₃ or DMSO-d₆. Reference: Solvent signal.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Data for 3-Amino-5-tert-butylisoxazole
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Medium, Broad N-H stretch (Amine)

2960 - 2870 Strong C-H stretch (tert-butyl)

~ 1640 Medium N-H bend (Amine)

~ 1610 Medium C=N stretch (Isoxazole ring)

~ 1460 Medium C=C stretch (Isoxazole ring)

~ 1370 Medium C-H bend (tert-butyl)

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data for 3-Amino-5-tert-butylisoxazole

m/z Relative Intensity Assignment

140 High [M]⁺ (Molecular Ion)

125 High [M - CH₃]⁺

83 Medium [M - C(CH₃)₃]⁺

57 High [C(CH₃)₃]⁺

Ionization method: Electron Ionization (EI).

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 5: Predicted UV-Vis Absorption Data for 3-Amino-5-tert-butylisoxazole
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λ_max (nm) Solvent

~ 230 - 260 Ethanol or Methanol

Note: The absorption maximum can be influenced by the solvent.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments and connectivity.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 3-Amino-5-tert-butylisoxazole in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Data Acquisition:

Acquire ¹H NMR spectra on a 300 MHz or higher field NMR spectrometer.

Acquire ¹³C NMR spectra on the same instrument, typically requiring a larger number of

scans for adequate signal-to-noise ratio.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing, and baseline correction.

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze

the chemical shifts, multiplicities, and coupling constants to assign the signals to the

respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 3-Amino-5-tert-butylisoxazole with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.[2]

Place the mixture in a pellet die and apply pressure using a hydraulic press to form a

transparent or translucent pellet.[2]

Background Spectrum: Record a background spectrum of the empty sample compartment or

a blank KBr pellet.

Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer's sample

holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to generate the final absorbance or transmittance

spectrum.

Analysis: Identify the characteristic absorption bands and assign them to the corresponding

functional groups.[3]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid

chromatograph (LC-MS) for purified samples.[4]

Ionization: Ionize the sample using a suitable technique, most commonly Electron Ionization

(EI) for volatile and thermally stable compounds.
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Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight. Analyze

the major fragment ions to deduce the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorption corresponding to electronic

transitions.

Methodology:

Sample Preparation: Prepare a dilute solution of 3-Amino-5-tert-butylisoxazole in a UV-

transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be

adjusted to yield an absorbance reading between 0.1 and 1.0 at the absorption maximum.

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline

spectrum. This will be used to correct for the absorbance of the solvent and the cuvette.

Sample Measurement: Rinse and fill the cuvette with the sample solution and record the UV-

Vis spectrum, typically over a range of 200-800 nm.

Data Processing: The instrument software will subtract the blank spectrum from the sample

spectrum.

Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Workflow and Data Relationships
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

novel compound like 3-Amino-5-tert-butylisoxazole, highlighting the interplay between

different spectroscopic techniques.
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Spectroscopic characterization workflow.

This comprehensive approach, integrating data from multiple spectroscopic techniques, is

essential for the unambiguous structural confirmation and purity assessment of 3-Amino-5-
tert-butylisoxazole, thereby supporting its potential applications in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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